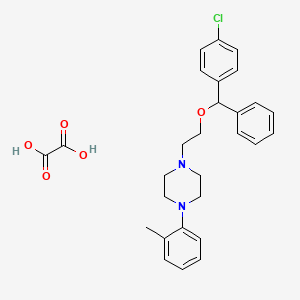

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate

Description

Properties

CAS No. |

23904-81-6 |

|---|---|

Molecular Formula |

C28H31ClN2O5 |

Molecular Weight |

511.0 g/mol |

IUPAC Name |

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]-4-(2-methylphenyl)piperazine;oxalic acid |

InChI |

InChI=1S/C26H29ClN2O.C2H2O4/c1-21-7-5-6-10-25(21)29-17-15-28(16-18-29)19-20-30-26(22-8-3-2-4-9-22)23-11-13-24(27)14-12-23;3-1(4)2(5)6/h2-14,26H,15-20H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

XPXXNOLODSOCAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

The preparation can be broken down into the following key steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-(o-tolyl)piperazine | Commercially available or synthesized by reaction of piperazine with o-tolyl halides | Provides the piperazine core with ortho-tolyl substitution |

| 2 | Alkylation with 2-(alpha-(p-chlorophenyl)benzyloxy)ethyl chloride | Alkylation under basic conditions (e.g., potassium carbonate in acetonitrile) at 60°C for 12 hours | Yields the substituted piperazine intermediate |

| 3 | Formation of oxalate salt | Reaction of free base with oxalic acid in ethanol, followed by recrystallization | Achieves high purity (>95%) and improved solubility |

- Base: Potassium carbonate (K₂CO₃) to deprotonate piperazine nitrogen.

- Solvent: Acetonitrile for alkylation; ethanol for salt formation.

- Temperature: Moderate heating (60–80°C) to facilitate substitution.

- Monitoring: Thin-layer chromatography (TLC) with hexane/ethyl acetate (1:2) to track reaction progress.

This approach minimizes side reactions such as over-alkylation or unreacted starting material.

Industrial Scale Considerations

Industrial synthesis of this compound involves optimization to maximize yield and purity:

- Use of catalysts or phase-transfer catalysts to enhance reaction rates.

- Controlled addition of reagents to minimize by-products.

- Purification through crystallization or chromatography to isolate the oxalate salt.

- Continuous monitoring of reaction parameters to maintain consistency.

A patent describing a related synthesis of substituted piperazine derivatives outlines a process involving careful temperature control (45–80°C) under nitrogen atmosphere, incremental addition of reagents like sodium chloroacetate and potassium t-butoxide, and azeotropic distillation for solvent removal, which can be adapted for this compound.

Alternative Synthetic Routes

While the primary route involves alkylation of 4-(o-tolyl)piperazine with the benzyloxyethyl chloride derivative, alternative methods include:

- Condensation reactions under alkaline conditions, e.g., using Boc-protected piperazine intermediates followed by deprotection and salt formation.

- Stepwise introduction of substituents on the piperazine ring via nucleophilic substitution with halogenated intermediates.

These methods offer potential advantages in reaction mildness, yield, and purity, suitable for scale-up and industrial production.

Chemical Reaction Analysis

Types of Reactions Involved

- Nucleophilic substitution (SN2) : Alkylation of piperazine nitrogen by benzyloxyethyl halides.

- Salt formation : Acid-base reaction between the free base and oxalic acid.

- Possible side reactions : Over-alkylation, hydrolysis of intermediates.

Reagents and Conditions Summary

| Reaction Type | Common Reagents | Conditions | Outcome |

|---|---|---|---|

| Alkylation | 2-(alpha-(p-chlorophenyl)benzyloxy)ethyl chloride, K₂CO₃ | Acetonitrile, 60°C, 12 h | Formation of substituted piperazine |

| Salt formation | Oxalic acid | Ethanol, room temperature | Formation of oxalate salt |

| Purification | Crystallization or chromatography | Varies | High purity product |

Characterization and Purity Assessment

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR confirm the presence of piperazine ring, benzyloxyethyl, and o-tolyl groups. The ethyloxy group typically appears as a triplet at δ 3.5–4.0 ppm.

- Mass Spectrometry (MS) : High-resolution MS matches the molecular formula C28H31ClN2O5 with an exact mass of approximately 511 g/mol.

- X-ray Crystallography : Used to verify stereochemistry and salt crystal structure.

Purity Data

- Purity typically exceeds 95% after recrystallization of the oxalate salt.

- Impurities include unreacted piperazine, over-alkylated products, and residual solvents.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-(o-tolyl)piperazine, 2-(alpha-(p-chlorophenyl)benzyloxy)ethyl chloride, oxalic acid |

| Solvents | Acetonitrile (alkylation), Ethanol (salt formation) |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | 60°C for alkylation, room temperature for salt formation |

| Reaction time | 12 hours (alkylation), 1–2 hours (salt formation) |

| Purification | Recrystallization from ethanol |

| Yield | Typically high (>80%) with optimized conditions |

| Purity | >95% after purification |

Chemical Reactions Analysis

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry: Used in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate involves its interaction with specific molecular targets in the body. These may include:

Receptors: Binding to specific receptors on cell surfaces to modulate their activity.

Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Ion Channels: Modulating the activity of ion channels to affect cellular signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

Piperazine derivatives are pharmacologically versatile, with substituents dictating target selectivity and potency. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Target Selectivity: Chlorophenyl vs. Fluorophenyl: The p-chlorophenyl group in the target compound may confer higher DAT affinity compared to fluorophenyl analogs (e.g., GBR12909) due to increased electron-withdrawing effects, though direct data are lacking . Ortho-Tolyl vs.

Counterion Influence :

- Oxalate salts (target compound, PD144418) generally exhibit lower melting points (177–178°C) and higher aqueous solubility compared to hydrochlorides (e.g., GBR12909 dihydrochloride) .

Pharmacokinetic Profiles :

- Lipophilicity correlates with substituent bulk; the target compound’s benzyloxyethyl group may prolong half-life but reduce blood-brain barrier penetration relative to smaller analogs like MCL0042 .

Biological Activity

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C26H30ClN2O3

- SMILES : CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN3CCN(CC3)C4=CC=CC=C4

- InChIKey : HZKCMCSNNIDTJE-UHFFFAOYSA-N

The compound features a p-chlorophenyl group and a tolyl group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological effects, including anti-inflammatory and analgesic properties.

Pharmacological Effects

- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects. For example, in studies involving carrageenan-induced paw edema in rats, compounds structurally related to 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate showed inhibition rates comparable to established NSAIDs like diclofenac .

- Analgesic Activity : The analgesic potential has been suggested through various preclinical models. The structural similarity to known analgesics indicates that this compound may possess similar pain-relieving properties.

Study 1: Anti-inflammatory Efficacy

A study investigated the anti-inflammatory activity of related compounds in a rat model. Doses of 5, 25, and 125 mg/kg were tested against a control group receiving diclofenac. The results indicated significant edema inhibition at higher doses:

| Dose (mg/kg) | Edema Inhibition (%) |

|---|---|

| 5 | 19.5 |

| 25 | 63.1 |

| 125 | 48.9 |

| Diclofenac | 77.2 |

This study highlighted that the compound could be effective in managing inflammation, with potential applications in pain management therapies .

Research into the mechanism of action for piperazine derivatives suggests that they may interact with serotonin receptors or other neurotransmitter systems, contributing to both analgesic and anti-inflammatory effects. This interaction profile aligns with the pharmacological activities observed in related compounds .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis of piperazine derivatives often involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and salt formation. For the target compound:

- Step 1 : Prepare the benzyloxyethyl intermediate via alkylation of 4-(o-tolyl)piperazine with 2-(alpha-(p-chlorophenyl)benzyloxy)ethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C for 12 hours) .

- Step 2 : Form the oxalate salt by reacting the free base with oxalic acid in ethanol, followed by recrystallization to achieve high purity (>95%) .

- Key Considerations : Monitor reaction progress via TLC (1:2 hexane/ethyl acetate) and optimize stoichiometry to avoid side products like unreacted piperazine or over-alkylation .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the piperazine ring, benzyloxyethyl, and o-tolyl substituents. For example, the ethyloxy group typically shows a triplet at δ 3.5–4.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (exact mass: 525.18 g/mol).

- X-ray Crystallography : Resolve the oxalate salt’s crystal structure to verify stereochemistry and hydrogen-bonding patterns .

Q. What are the critical physicochemical properties relevant to its biological activity?

Methodological Answer:

- Solubility : The oxalate salt improves aqueous solubility compared to the free base. Experimental solubility can be determined via shake-flask methods in PBS (pH 7.4) .

- Lipophilicity : Calculate logP (e.g., ~3.2 using Crippen or McGowan methods) to predict membrane permeability .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation under storage conditions .

Q. What purification techniques are recommended for isolating high-purity batches?

Methodological Answer:

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can pharmacophore modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

- 3D Pharmacophore Mapping : Use software like Schrödinger or MOE to identify critical features (e.g., hydrogen-bond acceptors from the oxalate, hydrophobic regions from the p-chlorophenyl group).

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing o-tolyl with pyrimidyl) and compare receptor-binding affinities in vitro .

Q. What experimental and computational approaches validate its mechanism of action?

Methodological Answer:

- Molecular Docking : Dock the compound into target receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina. Validate predictions with radioligand binding assays .

- In Vitro Functional Assays : Measure cAMP inhibition or calcium flux in HEK293 cells expressing target GPCRs to confirm antagonism/agonism .

Q. How do metabolic pathways affect its in vivo efficacy?

Methodological Answer:

Q. How can contradictory data in biological assays be resolved?

Methodological Answer:

- Dose-Response Reproducibility : Repeat assays across multiple plates/labs to rule out technical variability.

- Orthogonal Assays : Confirm receptor binding with both radioligand and fluorescence polarization assays. For example, discrepancies in IC₅₀ values may arise from assay sensitivity differences .

Q. What analytical techniques resolve batch-to-batch variability in potency?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.